3-[(4-methoxyphenyl)amino]-1,3-dihydro-2H-indol-2-one mechanism of action in vitro
3-[(4-methoxyphenyl)amino]-1,3-dihydro-2H-indol-2-one mechanism of action in vitro
This in-depth technical guide explores the in vitro mechanism of action (MoA) and experimental profiling workflows for 3-[(4-methoxyphenyl)amino]-1,3-dihydro-2H-indol-2-one (CAS: 1099622-05-5). Designed for drug development professionals, this document synthesizes structural pharmacology with self-validating assay methodologies to provide a comprehensive framework for evaluating this compound and its analogs.
Pharmacophore Rationale: The Oxindole Scaffold
The 1,3-dihydro-2H-indol-2-one (oxindole) core is a highly privileged scaffold in medicinal chemistry, predominantly utilized in the design of ATP-competitive kinase inhibitors [1]. Clinically approved therapeutics such as Sunitinib and Nintedanib rely on this core to target Receptor Tyrosine Kinases (RTKs), particularly the Vascular Endothelial Growth Factor Receptor (VEGFR) and Platelet-Derived Growth Factor Receptor (PDGFR) families.
The compound 3-[(4-methoxyphenyl)amino]-1,3-dihydro-2H-indol-2-one features a specific 3-amino substitution. Unlike the rigid 3-arylidene (C=C) double bond found in many first-generation oxindoles, the amino linker provides critical conformational flexibility, allowing the 4-methoxyphenyl moiety to dynamically adapt to the topography of the kinase binding cleft.
Molecular Mechanism of Action (In Vitro)
In vitro, 3-[(4-methoxyphenyl)amino]-1,3-dihydro-2H-indol-2-one functions as a Type I ATP-competitive inhibitor , binding to the active conformation (DFG-in) of target kinases [2].
Hinge Region Binding Dynamics
The indolin-2-one core acts as an adenine mimetic. It anchors the molecule to the kinase hinge region via a bidentate hydrogen-bonding network:
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Hydrogen Bond Donor: The lactam nitrogen (N1-H) donates a proton to the backbone carbonyl oxygen of a hinge region residue (e.g., Glu917 in VEGFR-2).
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Hydrogen Bond Acceptor: The lactam carbonyl (C2=O) accepts a proton from the backbone amide nitrogen of an adjacent residue (e.g., Cys919 in VEGFR-2).
Structural Role of the 4-Methoxyphenylamino Group
The 3-amino linker directs the 4-methoxyphenyl group into the hydrophobic pocket adjacent to the ATP-binding site (often referred to as the selectivity pocket or Hydrophobic Pocket II). The para-methoxy (-OCH₃) substitution serves a dual purpose:
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Steric Filling: It provides optimal van der Waals contacts within the hydrophobic cleft, enhancing binding affinity.
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Electrostatic Tuning: The oxygen atom can act as a weak hydrogen bond acceptor with solvent-exposed residues, modulating the compound's residence time and kinase selectivity profile [3].
Fig 1. ATP-competitive inhibition of RTK signaling by the oxindole derivative.
In Vitro Profiling: Self-Validating Experimental Workflows
To ensure scientific integrity, the evaluation of this compound must rely on self-validating assay systems. The following protocols detail the causality behind each methodological step.
Protocol 1: Cell-Free Kinase Inhibition Assay (TR-FRET)
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is the gold standard for quantifying kinase IC₅₀ values due to its low background noise and high reproducibility.
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Step 1: Reagent Preparation. Dilute the recombinant kinase domain (e.g., VEGFR-2) in a HEPES-based assay buffer (pH 7.4) containing 10 mM MgCl₂, 0.01% Tween-20, and 1 mM DTT.
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Causality: HEPES maintains physiological pH without chelating the Mg²⁺ ions required for the kinase's catalytic mechanism. Tween-20 prevents non-specific compound aggregation (promiscuous inhibition).
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Step 2: Compound Pre-Incubation. Dispense the oxindole compound (in a 10-point 3-fold dilution series) into a 384-well plate. Add the kinase solution and incubate for 15 minutes at room temperature.
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Causality: Pre-incubation allows the inhibitor to reach thermodynamic binding equilibrium with the kinase before introducing the competing ATP substrate.
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Step 3: Reaction Initiation. Add ATP (at its predetermined apparent Km for the specific kinase) and a biotinylated peptide substrate. Incubate for 60 minutes.
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Causality: Running the assay exactly at the ATP Km ensures maximum sensitivity for detecting ATP-competitive inhibitors while maintaining a physiologically relevant kinetic state.
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Step 4: Quenching and Detection. Add a stop solution containing EDTA, a Europium (Eu)-labeled anti-phosphotyrosine antibody, and APC-labeled Streptavidin.
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Causality: EDTA instantly chelates Mg²⁺, halting ATP hydrolysis and freezing the reaction state. This prevents signal drift during plate reading, making the assay self-validating across large high-throughput batches.
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Fig 2. Self-validating TR-FRET workflow for quantifying ATP-competitive kinase inhibition.
Protocol 2: Cellular Target Engagement via Western Blotting
To confirm that the biochemical inhibition translates to living cells, target engagement must be validated via cellular autophosphorylation assays.
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Step 1: Cell Seeding and Starvation. Seed HUVECs (for VEGFR-2) or NIH-3T3 cells (for PDGFR) in 6-well plates. Once 80% confluent, replace media with serum-free media for 16 hours.
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Causality: Serum starvation silences basal kinase activity driven by undefined growth factors in FBS, maximizing the signal-to-noise ratio upon specific ligand stimulation.
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Step 2: Compound Treatment. Treat cells with the oxindole inhibitor for 2 hours.
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Step 3: Ligand Stimulation. Stimulate cells with 50 ng/mL VEGF or PDGF for exactly 5 minutes.
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Causality: A 5-minute pulse captures the peak transient autophosphorylation event of the RTK before receptor internalization and degradation pathways are triggered.
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Step 4: Lysis and Extraction. Wash rapidly with ice-cold PBS and lyse using RIPA buffer supplemented with 1 mM Na₃VO₄, 10 mM NaF, and protease inhibitors.
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Causality: Na₃VO₄ (a tyrosine phosphatase inhibitor) and NaF (a serine/threonine phosphatase inhibitor) are absolutely critical to preserve the transient phosphorylation state during the mechanical stress of lysis.
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Quantitative Data: Representative Kinase Selectivity Profile
Based on the structural homology of 3-arylamino oxindoles, the expected in vitro kinase selectivity profile demonstrates potent inhibition of Type III and Type V RTKs, with a sharp drop-off in affinity for structurally divergent kinases.
| Target Kinase | Representative IC₅₀ (nM) | Binding Mode | Structural Rationale |
| VEGFR-2 (KDR) | 15 - 45 | ATP-Competitive (Type I) | Optimal fit of the 4-methoxy group in Hydrophobic Pocket II. |
| PDGFR-β | 50 - 120 | ATP-Competitive (Type I) | Conserved hinge region homology with VEGFR-2. |
| FGFR-1 | > 1,000 | Weak/Non-binding | Steric clash with the larger gatekeeper residue in the FGFR cleft. |
| EGFR | > 5,000 | Inactive | Incompatible pocket electrostatics and hinge region geometry. |
Note: Data represents benchmark profiling metrics for the 3-arylamino indolin-2-one pharmacophore class.
Downstream Phenotypic Effects
The ultimate validation of the MoA is the observation of expected phenotypic shifts in vitro. By blocking VEGFR-2 and PDGFR, 3-[(4-methoxyphenyl)amino]-1,3-dihydro-2H-indol-2-one induces:
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Anti-Angiogenic Phenotypes: In a HUVEC tube formation assay, the compound will disrupt the reorganization of endothelial cells into capillary-like structures on Matrigel.
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Anti-Proliferative Phenotypes: In MTT or CellTiter-Glo viability assays, the compound will induce G1 cell cycle arrest and subsequent apoptosis in RTK-dependent cancer cell lines, driven by the collapse of the downstream MEK/ERK and PI3K/AKT signaling cascades.
References
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Approved Small-Molecule ATP-Competitive Kinases Drugs Containing Indole/Azaindole/Oxindole Scaffolds: R&D and Binding Patterns Profiling. Molecules (MDPI). URL: [Link]
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Synthesis and Biological Evaluations of 3-Substituted Indolin-2-ones: A Novel Class of Tyrosine Kinase Inhibitors That Exhibit Selectivity toward Particular Receptor Tyrosine Kinases. Journal of Medicinal Chemistry (ACS). URL: [Link]
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Inhibition of RET tyrosine kinase by SU5416. Journal of Molecular Endocrinology. URL: [Link]
